molecular formula C13H15NO2 B13642576 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13642576
M. Wt: 217.26 g/mol
InChI Key: DBICNQMZRQSCLP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a pyridine ring is fused to a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The pyridine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic core but with two carboxylic acid groups.

    2-(Pyridin-3-yl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity, which can be advantageous in certain applications.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-pyridin-4-ylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12/h2-3,6-7H,1,4-5,8-9H2,(H,15,16)

InChI Key

DBICNQMZRQSCLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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